
4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine is a useful research compound. Its molecular formula is C16H19FN4O3S and its molecular weight is 366.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Herbicidal Applications
New pyrimidine intermediates, related but not identical to the compound , have been prepared for use in herbicidal sulfonylureas. These intermediates demonstrate selective post-emergence herbicidal activity in crops like cotton and wheat, achieved by manipulating the sulfonylurea structure for desired selectivity and metabolic activity. This research underscores the potential of pyrimidine derivatives in agricultural chemistry, particularly in developing targeted herbicides with minimal environmental impact (Hamprecht et al., 1999).
Antioxidant Properties
Investigations into the antioxidant profile of 2-alkoxyphenylcarbamic acid-based compounds, including those with a piperazin-1-yl moiety, have shown significant potential. These compounds, particularly those containing the 4´-fluoro group, demonstrated promising ABTS•+ scavenging abilities, comparable to those of reference drugs like carvedilol, highlighting their potential as antioxidants. The study also discusses the relationship between structure and antioxidant properties, indicating the influence of electronic, steric, and lipophilic features on activity (Malík et al., 2017).
Neuromedical Research
Fluorinated compounds similar to the one have been utilized in neuromedical research, particularly in studying the serotonergic neurotransmission with positron emission tomography (PET). For example, [18F]p-MPPF, a 5-HT1A antagonist, has been used to explore the serotonergic system's role in various neurological conditions, providing a framework for understanding how modifications to the piperazine sulfonamide portion can impact binding affinity and efficacy in vivo. Such research is crucial for developing more effective diagnostic tools and treatments for psychiatric and neurodegenerative disorders (Plenevaux et al., 2000).
Antibacterial and Antifungal Activities
Schiff base derivatives from sulfamerazine, involving the piperazinyl group, have shown potent antibacterial and antifungal activities. These compounds, through molecular modeling studies, demonstrate the potential for targeted antibacterial and antifungal therapies, providing a foundation for further research into novel treatments for resistant microbial strains (Othman et al., 2019).
Anti-Inflammatory and Analgesic Activities
Research on novel methylpyrimidine sulfonyl piperazine derivatives has highlighted their potential in anti-inflammatory and analgesic applications. These compounds, synthesized through strategic methods like Suzuki coupling, have shown promising pharmacological activities, including significant antibacterial, anthelmintic, and anti-inflammatory effects. This research underscores the therapeutic potential of piperazine derivatives in treating various inflammatory conditions and pain management (Mohan et al., 2014).
特性
IUPAC Name |
4-[4-(3-fluoro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S/c1-12-9-16(19-11-18-12)20-5-7-21(8-6-20)25(22,23)13-3-4-15(24-2)14(17)10-13/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCJSDQHTLWJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
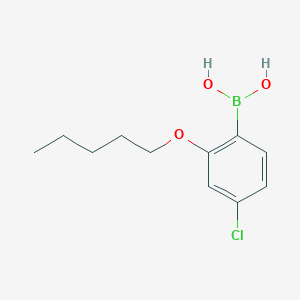


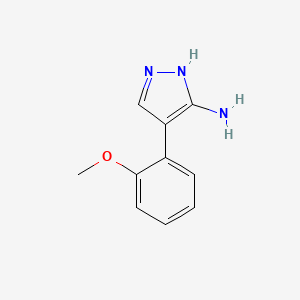
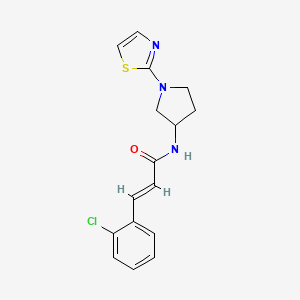

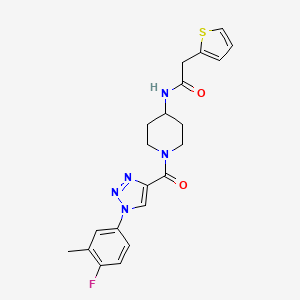
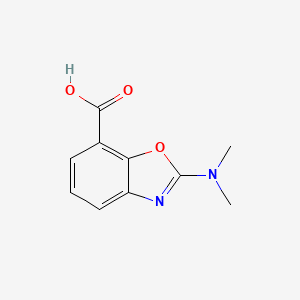
![Tert-butyl 3-methyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate;hydrochloride](/img/structure/B2548734.png)
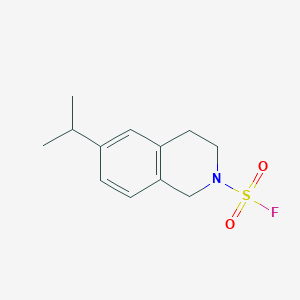
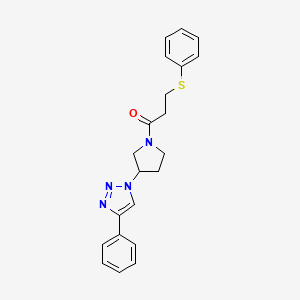

![N-{4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl}acetamide](/img/structure/B2548739.png)
![2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride](/img/structure/B2548740.png)
